4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid
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Overview
Description
4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid is a complex organic compound with the molecular formula C15H25NO4 and a molecular weight of 283.36 g/mol . This compound is notable for its bicyclic structure, which includes a bicyclo[2.2.2]octane core, and its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of bicyclo[2.2.2]octane-1-carboxylic acid with tert-butoxycarbonyl chloride in the presence of a base such as potassium hydroxide (KOH). The reaction is typically carried out in methanol (MeOH) and water (H2O) under reflux conditions for about 15 hours . The product is then isolated by extraction with ethyl acetate (EtOAc) and purified by acidification and further extraction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield amine derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the Boc-protected amine can be converted to a boronic acid derivative for further functionalization.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include free amines, oxo derivatives, and various substituted bicyclo[2.2.2]octane derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the synthesis of drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid depends on its specific application and the derivatives formed. Generally, the compound interacts with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc group provides stability and protection during synthetic transformations, ensuring the integrity of the amine functionality until it is needed for further reactions .
Comparison with Similar Compounds
Similar Compounds
4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid: Similar structure but lacks the methyl group on the amine.
4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid: Similar protecting group and amine functionality but with a cyclohexane core instead of a bicyclo[2.2.2]octane core.
Uniqueness
4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid is unique due to its bicyclic structure, which imparts rigidity and specific spatial orientation to the molecule. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]bicyclo[2.2.2]octane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-14(2,3)21-13(20)17(4)11-15-5-8-16(9-6-15,10-7-15)12(18)19/h5-11H2,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLIANBZWRLRIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC12CCC(CC1)(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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